N-[2-(Dimethylamino)ethyl]but-2-enamide
Description
N-[2-(Dimethylamino)ethyl]but-2-enamide is a tertiary amine-containing enamide derivative characterized by a dimethylaminoethyl group attached to a but-2-enamide backbone. This compound is structurally notable for its conjugated enamide system, which may confer unique electronic and reactivity properties.
Properties
CAS No. |
73011-43-5 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]but-2-enamide |
InChI |
InChI=1S/C8H16N2O/c1-4-5-8(11)9-6-7-10(2)3/h4-5H,6-7H2,1-3H3,(H,9,11) |
InChI Key |
CJLUYWIEXHIYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]but-2-enamide typically involves the reaction of dimethylamine with but-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]but-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs, their molecular properties, and functional differences:
*Calculated using standard atomic weights.
Key Observations:
- Backbone Variations: The enamide group in this compound distinguishes it from carboxamides (e.g., quinoline derivatives in ) and esters ().
- Amino Group Substitution: Replacing dimethylamino with diethylamino () or morpholine () alters steric bulk and basicity, which could influence solubility, metabolic stability, or target affinity.
- Biological Activity: Quinoline-based carboxamides () and naphthalimide derivatives () exhibit antitumor activity linked to DNA intercalation or topoisomerase inhibition.
Reactivity and Functional Performance
- Polymerization Potential: Enamides are known to participate in controlled radical polymerization (e.g., RAFT).
- Antitumor Efficacy: Compounds like 1h (), which shares a dimethylaminoethyl-acetamide motif, show IC₅₀ values of 14.45 μM (P388 cells) and 20.54 μM (A549 cells). The enamide group in the target compound might enhance cytotoxicity through improved membrane permeability or target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
